molecular formula C18H16N4 B3056984 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine CAS No. 75773-11-4

9-(4-Aminophenyl)-9H-carbazole-3,6-diamine

Cat. No.: B3056984
CAS No.: 75773-11-4
M. Wt: 288.3 g/mol
InChI Key: ZWBGCTGPOIZKQG-UHFFFAOYSA-N
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Description

9-(4-Aminophenyl)-9H-carbazole-3,6-diamine is an aromatic amine compound that features a carbazole core substituted with an aminophenyl group at the 9-position and additional amino groups at the 3 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with carbazole and 4-nitroaniline.

    Nitration: Carbazole undergoes nitration to introduce nitro groups at the 3 and 6 positions.

    Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Coupling Reaction: The resulting 3,6-diaminocarbazole is coupled with 4-nitroaniline through a Buchwald-Hartwig amination reaction, using a palladium catalyst and a suitable ligand.

    Final Reduction: The nitro group on the phenyl ring is reduced to an amino group, yielding the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

  • Using continuous flow reactors to enhance reaction efficiency.
  • Employing high-throughput screening to identify optimal reaction conditions.
  • Implementing robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The amino groups can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or hydrogen in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of novel polymers and materials with unique electronic properties.

Biology:

  • Investigated for its potential as a fluorescent probe in biological imaging.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential as an anticancer agent due to its ability to interact with DNA.
  • Evaluated for its antimicrobial properties against various bacterial strains.

Industry:

  • Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
  • Applied in the development of high-performance coatings and adhesives.

Mechanism of Action

The mechanism of action of 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can bind to proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    9-(4-Aminophenyl)-9H-carbazole: Lacks the additional amino groups at the 3 and 6 positions.

    9-(4-Nitrophenyl)-9H-carbazole: Contains nitro groups instead of amino groups.

    3,6-Diaminocarbazole: Lacks the aminophenyl substitution at the 9-position.

Uniqueness:

  • The presence of both the aminophenyl group and the additional amino groups at the 3 and 6 positions makes 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine unique.
  • This unique structure imparts distinct electronic and chemical properties, making it valuable for specific applications in organic electronics and medicinal chemistry.

Properties

IUPAC Name

9-(4-aminophenyl)carbazole-3,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4/c19-11-1-5-14(6-2-11)22-17-7-3-12(20)9-15(17)16-10-13(21)4-8-18(16)22/h1-10H,19-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBGCTGPOIZKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C3=C(C=C(C=C3)N)C4=C2C=CC(=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558318
Record name 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75773-11-4
Record name 9-(4-Aminophenyl)-9H-carbazole-3,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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